Dactylorhin A

説明

ダクチロリンAは、複数の環系とヒドロキシル官能基を特徴とする複雑な化学構造を持つ、白色の結晶性固体です。 ダクチロリンAは、抗腫瘍、抗炎症、抗菌特性など、さまざまな生物活性があることが示されています .

準備方法

ダクチロリンAは、通常、真菌からの抽出と精製によって得られます。このプロセスには、ダクチロリンAを豊富に含む真菌株を選択し、培養し、次に真菌バイオマスから化合物を抽出することが含まれます。 抽出の後、一連の分離、精製、結晶化のステップが実行され、高純度のダクチロリンAが得られます .

化学反応解析

ダクチロリンAは、酸化、還元、置換反応など、いくつかのタイプの化学反応を受けます。これらの反応で使用される一般的な試薬と条件には、以下が含まれます。

酸化: ダクチロリンAは、制御された条件下で過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

置換: 置換反応には、多くの場合、メトキシドナトリウムまたはtert-ブトキシドカリウムなどの求核試薬が関与します。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なりますが、一般的には、ダクチロリンAに存在するヒドロキシル基と環系に対する修飾が関係します .

科学研究の用途

ダクチロリンAは、幅広い科学研究の用途があります。

化学: 複雑な天然物の合成と反応機構を研究するためのモデル化合物として使用されます。

生物学: ダクチロリンAは、腫瘍細胞の増殖を阻害し、免疫応答を調節する能力など、細胞プロセスへの影響について研究されています。

医学: この化合物の抗腫瘍、抗炎症、抗菌特性は、創薬と治療用途の候補となります。

化学反応の分析

Dactylorhin A undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the hydroxyl and ring systems present in this compound .

科学的研究の応用

Chemical Properties and Biological Activities

Dactylorhin A is characterized by its unique chemical structure, which includes multiple hydroxyl groups that contribute to its reactivity and interaction with biological systems. The compound exhibits several notable biological activities:

- Antioxidant Activity : Preliminary studies have indicated that this compound possesses antioxidant properties, which may help protect cells from oxidative stress and damage caused by free radicals.

- Anti-inflammatory Effects : Research has also explored the anti-inflammatory potential of this compound, suggesting that it could be beneficial in managing chronic inflammatory conditions.

- Antibacterial and Anticancer Properties : Other studies have reported antibacterial activities and potential anticancer effects, making it a candidate for further pharmacological exploration .

Extraction Methods

This compound is typically extracted from Dactylorhiza hatagirea using various methods, including:

- Solvent Extraction : Utilizing organic solvents to isolate the compound from plant material.

- Steam Distillation : A traditional method to extract essential oils and bioactive compounds.

- Cold Pressing : Extracting compounds without heat to preserve sensitive phytochemicals.

Applications in Medicine

The therapeutic applications of this compound are broad and include:

- Pharmacological Research : Investigating its potential as a drug candidate for treating oxidative stress-related diseases.

- Traditional Medicine : Used in various cultures for its purported health benefits, including enhancing male sexual health and improving fertility .

- Nutraceuticals : As a natural antioxidant, it can be incorporated into dietary supplements aimed at improving overall health.

Table 1: Comparative Biological Activities of this compound and Related Compounds

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antibacterial Activity | Anticancer Activity |

|---|---|---|---|---|

| This compound | Moderate | Significant | Present | Promising |

| Dactylorhin B | Low | Moderate | Absent | Limited |

| Militarine | High | Low | Present | Significant |

Case Studies

Several case studies have highlighted the applications of this compound in clinical settings:

- Case Study 1 : A study investigating the effects of this compound on oxidative stress in cell cultures demonstrated a significant reduction in reactive oxygen species (ROS), indicating its potential as an antioxidant agent.

- Case Study 2 : Research on the anti-inflammatory effects of this compound showed promising results in reducing pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases .

- Case Study 3 : Clinical trials involving extracts from Dactylorhiza hatagirea have reported improvements in male reproductive health, linking these outcomes to the presence of this compound .

作用機序

ダクチロリンAの作用機序は、さまざまな分子標的と経路との相互作用に関与しています。細胞周期調節を妨害し、アポトーシスを誘導することにより、腫瘍細胞の増殖と増殖を阻害することが示されています。 さらに、ダクチロリンAは、炎症性メディエーターの産生を調節し、炎症性経路の活性化を阻害することにより、抗炎症効果を示します .

類似化合物との比較

ダクチロリンAは、ダクチロリンB、ダクチロリンC、ダクチロリンD、ダクチロリンEを含む化合物のファミリーの一部です。これらの化合物は、類似の構造的特徴を共有していますが、特定の官能基と生物活性は異なります。 たとえば、ダクチロリンBは、神経細胞に対するβ-アミロイド断片の毒性効果を軽減することが示されており、その神経保護効果の可能性が強調されています . 抗腫瘍、抗炎症、抗菌特性のユニークな組み合わせにより、ダクチロリンAは、研究と治療用途にとって特に貴重なものとなっています .

生物活性

Dactylorhin A, a glycosidic compound, has garnered attention for its biological activities, particularly in the context of plant growth inhibition and potential therapeutic applications. This article synthesizes various research findings regarding its chemical properties, biological effects, and potential uses in medicine.

This compound has the molecular formula and is primarily isolated from several orchid species, including Dactylorhiza hatagirea, Bletilla striata, and Gymnadenia conopsea . The compound is characterized by its glycosidic structure, which contributes to its biological activity.

Plant Growth Inhibition

Research indicates that this compound exhibits significant plant growth-inhibitory activity. A study assessing the effects of this compound and militarine on lettuce seedlings revealed the following effective concentrations (EC50 values):

| Compound | EC50 (mmol L) against Radicle Elongation | EC50 (mmol L) against Hypocotyl Elongation |

|---|---|---|

| Militarine | 0.28 | 1.03 |

| This compound | 0.88 | 2.44 |

These results demonstrate that this compound has a moderate inhibitory effect on radicle and hypocotyl elongation compared to militarine .

Neuropharmacological Effects

In addition to its effects on plant growth, this compound has been implicated in neuropharmacological studies. Zhang et al. (2006) reported that fractions containing this compound improved memory impairment in mice induced by chemical agents. This suggests potential applications in treating cognitive disorders .

Case Studies and Research Findings

- Inhibition of Lettuce Seedlings : A study published in Weed Biology and Management highlighted the inhibitory effects of this compound on lettuce seedlings, establishing its potential as a natural herbicide .

- Memory Improvement in Mice : Another significant finding was reported by Zhang et al., where a fraction containing this compound demonstrated memory-enhancing properties in mice, indicating its potential use in neurodegenerative disease management .

- Ethnopharmacological Applications : The roots of Dactylorhiza hatagirea, from which this compound is derived, have been traditionally used in various medicinal practices across cultures, showcasing its historical significance and ongoing relevance in modern herbal medicine .

特性

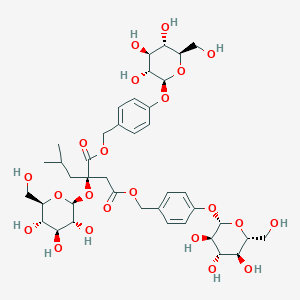

IUPAC Name |

bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R)-2-(2-methylpropyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O22/c1-18(2)11-40(62-38-35(53)32(50)29(47)25(15-43)61-38,39(54)56-17-20-5-9-22(10-6-20)58-37-34(52)31(49)28(46)24(14-42)60-37)12-26(44)55-16-19-3-7-21(8-4-19)57-36-33(51)30(48)27(45)23(13-41)59-36/h3-10,18,23-25,27-38,41-43,45-53H,11-17H2,1-2H3/t23-,24-,25-,27-,28-,29-,30+,31+,32+,33-,34-,35-,36-,37-,38+,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCKZYFUROTIBC-HDQVGPIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@](CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346255 | |

| Record name | Dactylorhin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

888.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256459-34-4 | |

| Record name | Dactylorhin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is Dactylorhin A and where is it found?

A1: this compound is a glucosyloxybenzyl 2-isobutylmalate primarily isolated from the tubers of various orchid species, including Bletilla striata [, , , , , ], Gymnadenia conopsea [, , , ], Coeloglossum viride var. bracteatum [, , ], and Dactylorhiza hatagirea [, , ]. It belongs to a group of compounds known for their potential medicinal properties.

Q2: What is the chemical structure of this compound?

A2: this compound is a benzyl ester glucoside. While its exact structure is not explicitly provided in these abstracts, several papers mention it alongside compounds like militarine and loroglossin, which are also glucosyloxybenzyl 2-isobutylmalates [, , ]. This suggests that this compound shares a similar core structure with variations in the attached functional groups.

Q3: Can you elaborate on the biosynthesis of this compound?

A3: While a detailed biosynthetic pathway for this compound is not fully elucidated in the provided research, a study on Bletilla striata identified several genes potentially involved in its synthesis []. These genes are primarily associated with phenylpropane biosynthesis, starch and sucrose metabolism, cyanoamino acid metabolism, gluconeogenesis and glycolysis, and phenylalanine metabolism. This suggests a complex biosynthetic route involving various metabolic pathways.

Q4: What are the reported biological activities of this compound?

A4: Research on the biological activity of this compound is still emerging. One study highlighted its moderate inhibitory effects on nitric oxide (NO) production in RAW 264.7 macrophage cells [], suggesting potential anti-inflammatory properties. Another study mentioned its potential in Alzheimer's disease treatment [], but specifics were not provided in the abstract. Further research is needed to fully understand its mechanisms of action and therapeutic potential.

Q5: How does the content of this compound vary in different species and environments?

A5: The content of this compound varies significantly among different species and even within the same species grown in different environments [, , ]. For instance, studies have shown that the content of this compound in Bletilla striata differs between wild and cultivated varieties []. Similarly, the concentration of this compound in Gymnadenia conopsea was found to be influenced by geographical origin []. These variations highlight the importance of considering both genetic and environmental factors when studying the production and accumulation of this compound.

Q6: Are there established methods for the extraction and quantification of this compound?

A6: Yes, several analytical techniques have been developed for the extraction, isolation, and quantification of this compound from plant material. These methods primarily involve various chromatographic techniques such as:

- High-Performance Liquid Chromatography (HPLC) [, , , , , , , ]: This technique is widely used for the separation and quantification of this compound in various plant extracts.

- Ultra Performance Liquid Chromatography (UPLC) [, ]: UPLC offers improved resolution and sensitivity compared to traditional HPLC, allowing for more precise quantification of this compound.

- Elution-Extrusion Counter-Current Chromatography (EECCC) []: EECCC provides an efficient method for separating and purifying large quantities of this compound and other high-polarity compounds from plant extracts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。